molecular formula C14H20N2O3 B5767132 3-methyl-2-nitro-N,N-dipropylbenzamide

3-methyl-2-nitro-N,N-dipropylbenzamide

Cat. No. B5767132
M. Wt: 264.32 g/mol
InChI Key: SYIOLJHEAGKXID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-nitro-N,N-dipropylbenzamide, also known as MNDP, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has gained attention in scientific research due to its potential medical applications. The compound has been studied for its mechanism of action and its biochemical and physiological effects on the body. In

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N,N-dipropylbenzamide is not fully understood, but it is believed to act on several pathways in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective properties and can protect against the damage caused by oxidative stress in the brain. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

3-methyl-2-nitro-N,N-dipropylbenzamide has several advantages for lab experiments, including its high yield synthesis method and its potential medical applications. However, there are also limitations to using this compound in lab experiments. The compound is relatively new and has not been extensively studied, so its safety and toxicity profile are not well understood. Additionally, this compound is a synthetic compound, which may limit its use in certain types of research.

Future Directions

There are several future directions for research on 3-methyl-2-nitro-N,N-dipropylbenzamide. One area of research is the development of this compound derivatives that may have improved properties for medical applications. Another area of research is the study of the safety and toxicity profile of this compound to determine its potential for use in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases and pain and inflammation.

Synthesis Methods

3-methyl-2-nitro-N,N-dipropylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-nitrobenzoic acid with thionyl chloride to produce 3-methyl-2-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-dipropylamine to produce this compound. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

3-methyl-2-nitro-N,N-dipropylbenzamide has been studied for its potential medical applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. This compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

3-methyl-2-nitro-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-9-15(10-5-2)14(17)12-8-6-7-11(3)13(12)16(18)19/h6-8H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIOLJHEAGKXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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